Palbociclib Impurity 7
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Overview
Description
Palbociclib Impurity 7: is a chemical compound with the following detailed structure: 1-Piperazinecarboxylic acid, 4-[6-[[6-[(1E)-2-butoxyethenyl]-8-cyclopentyl-7,8-dihydro-5-methyl-7-oxopyrido [2,3-d]pyrimidin-2-yl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester . It has a molecular weight of 603.8 g/mol and the chemical formula C33H45N7O4.
Preparation Methods
Industrial Production Methods: Industrial production methods for Palbociclib Impurity 7 are proprietary and closely guarded by manufacturers. These methods likely involve efficient and scalable processes to ensure high yields and purity.
Chemical Reactions Analysis
Reactivity: Palbociclib Impurity 7 may undergo various chemical reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter specific moieties.
Substitution: Substitution reactions, where one functional group is replaced by another.
Other Transformations: Additional reactions based on its chemical structure.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example:
Oxidation: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products: The major products formed during these reactions would be derivatives of this compound, each with distinct functional groups.
Scientific Research Applications
Palbociclib Impurity 7 finds applications in various scientific fields:
Medicine: Researchers study its potential as a drug candidate or its effects on biological systems.
Chemistry: Used as a reference standard for analytical method development and validation.
Industry: Employed during commercial production of Palbociclib.
Mechanism of Action
The exact mechanism of action for Palbociclib Impurity 7 remains undisclosed. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are limited, Palbociclib Impurity 7 can be contrasted with other related compounds. Unfortunately, I don’t have a list of similar compounds at this time.
Remember that this compound is primarily used for analytical purposes and not for human consumption
Properties
Molecular Formula |
C33H45N7O4 |
---|---|
Molecular Weight |
603.8 g/mol |
IUPAC Name |
tert-butyl 4-[6-[[6-[(E)-2-butoxyethenyl]-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C33H45N7O4/c1-6-7-19-43-20-14-26-23(2)27-22-35-31(37-29(27)40(30(26)41)24-10-8-9-11-24)36-28-13-12-25(21-34-28)38-15-17-39(18-16-38)32(42)44-33(3,4)5/h12-14,20-22,24H,6-11,15-19H2,1-5H3,(H,34,35,36,37)/b20-14+ |
InChI Key |
FQWNKZOYZXUWOL-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCO/C=C/C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCCCOC=CC1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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